3-(1H-咪唑-5-基)苯胺盐酸盐

描述

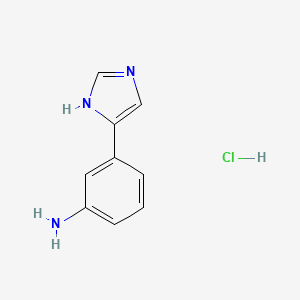

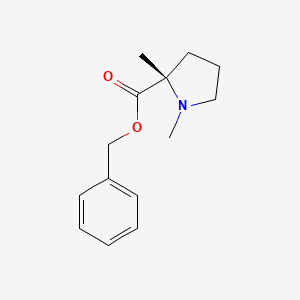

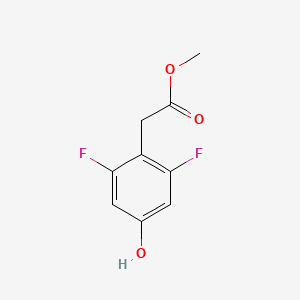

“3-(1H-Imidazol-5-YL)aniline hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “3-(1H-Imidazol-5-YL)aniline hydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse and complex . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Imidazol-5-YL)aniline hydrochloride” include its molecular weight of 195.65 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .科学研究应用

化学合成和药物中间体

3-(1H-咪唑-5-基)苯胺盐酸盐,由于其结构,在各种化学品和药物中间体的合成中得到应用。例如,它是尼洛替尼等抗肿瘤剂的中间体,通过一系列反应从 3,5-二硝基-1-三氟甲苯合成 杨世静,2013。类似地,由市售化合物合成的 3-(2'-咪唑啉基)苯胺用于制造不对称手性 PCN 钳形 Pd(II) 和 Ni(II)配合物,这对于不对称加成反应至关重要,并且在药物合成中可能具有价值 杨明军等人,2011。

荧光化学传感器

具有 3-(1H-咪唑-5-基)苯胺盐酸盐结构的化合物已被用于设计荧光化学传感器。一项研究重点介绍了与 2-(2-氨基苯基)-1H-苯并咪唑集成的蒽/芘衍生物的合成,该衍生物对 Al3+ 离子显示出高选择性和灵敏度。这些探针有利于检测水溶液中的金属离子,并在环境监测和生物学中具有潜在应用 G. J. Shree 等人,2019。

抗菌研究

源自 3-(1H-咪唑-5-基)苯胺盐酸盐的化合物已显示出作为抗菌剂的希望。例如,通过特定反应合成的咪唑衍生物表现出潜在的抗菌活性,强调了该化合物在开发新抗菌药物中的重要性 拉杰库马尔·莫汉塔和 S. 萨胡,2013。

金属离子检测

3-(1H-咪唑-5-基)苯胺盐酸盐的一些衍生物用作检测金属离子的探针。值得注意的是,这些化合物被合成并通过紫外分光光度法和荧光光谱法证明了对 Fe3+ 离子的选择性和灵敏检测。这些探针对于监测各种环境和生物背景中的金属离子至关重要 石延鹏等人,2019。

作用机制

Mode of Action

Compounds with imidazole rings are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Biochemical Pathways

Imidazole derivatives are known to participate in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.

Action Environment

The action of 3-(1H-Imidazol-5-YL)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as temperature and atmospheric composition.

属性

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKWHSCFOXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-5-YL)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)

![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)

![Butanoic acid, 3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3228763.png)

![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)

![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)